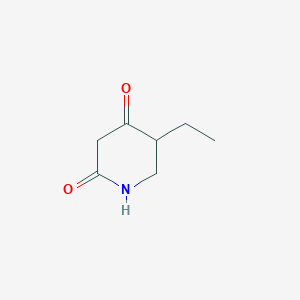
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, also known as EFPCA, is a carboxylic acid that is used in various scientific research applications. EFPCA is a fluorinated triazole compound that is used in the synthesis of various compounds and is also used as a reagent in various biochemical and physiological studies. EFPCA has been found to be useful in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: may exhibit antiviral properties similar to other indole derivatives. Indole compounds have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that this compound could be synthesized and tested for potential antiviral activities against a broad range of RNA and DNA viruses.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory effects. The compound could be explored for its efficacy in reducing inflammation. This application could be particularly relevant in the development of new medications for chronic inflammatory diseases .
Anticancer Potential
The indole nucleus, which is present in many synthetic drug molecules, has shown affinity to multiple receptors that are significant in cancer treatment. By extension, 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its potential use in anticancer therapies .
Agricultural Biological Activities
Derivatives similar to the compound have been synthesized and evaluated for their agricultural activities, including nematocidal and anti-fungal activities. This suggests that 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could also be assessed for its utility in protecting crops from pests and diseases .
Antibacterial Effects
Some indole derivatives have shown strong antibacterial effects on pathogens such as Xanthomonas oryzae . Given the structural similarities, the compound could be a candidate for developing new antibacterial agents to combat bacterial infections in plants, and possibly extend to other domains .
Antioxidant Properties
Indole derivatives often possess antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems. Research into the antioxidant capacity of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could lead to its application in health supplements or pharmaceuticals .
Eigenschaften
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQOEGKCZGHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




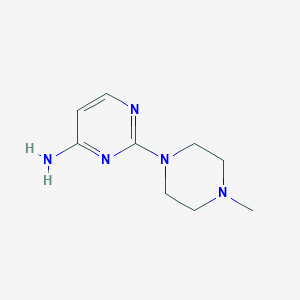

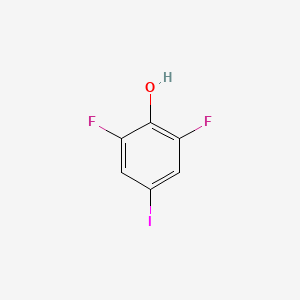

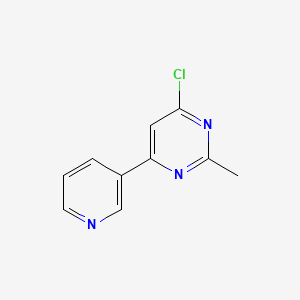
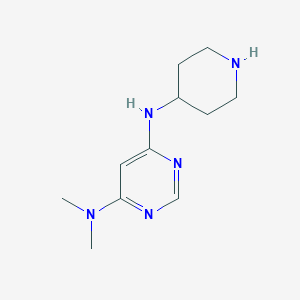
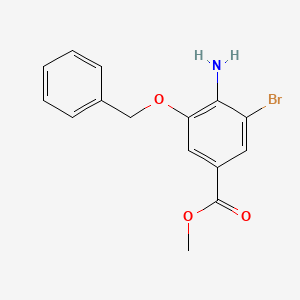
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

